molecular formula C15H21BO3 B13452597 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B13452597
M. Wt: 260.14 g/mol
InChI Key: JLLIPIJTIFVABR-UHFFFAOYSA-N
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Description

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound features a boron atom bonded to a pinacol ester group, which is known for its stability and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol undergoes various types of reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding borane.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Biaryl compounds in the case of Suzuki-Miyaura cross-coupling.

Scientific Research Applications

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol involves the formation of a boronate complex. This complex can undergo various transformations, such as cross-coupling reactions, where the boron atom facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.

    Bis(pinacolato)diboron: A widely used reagent for borylation reactions.

    Phenylboronic acid pinacol ester: Another boronic ester with similar reactivity.

Uniqueness

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol is unique due to its indene backbone, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C15H21BO3

Molecular Weight

260.14 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C15H21BO3/c1-14(2)15(3,4)19-16(18-14)11-7-5-10-6-8-13(17)12(10)9-11/h5,7,9,13,17H,6,8H2,1-4H3

InChI Key

JLLIPIJTIFVABR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC3O)C=C2

Origin of Product

United States

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